molecular formula C13H18N2O B188277 (1-pentyl-1H-benzimidazol-2-yl)methanol CAS No. 88974-42-9

(1-pentyl-1H-benzimidazol-2-yl)methanol

Cat. No.: B188277
CAS No.: 88974-42-9
M. Wt: 218.29 g/mol
InChI Key: MBPKUACQBFWOCB-UHFFFAOYSA-N
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Description

(1-pentyl-1H-benzimidazol-2-yl)methanol is a useful research compound. Its molecular formula is C13H18N2O and its molecular weight is 218.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1-pentyl-1H-benzimidazol-2-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-pentyl-1H-benzimidazol-2-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1-pentylbenzimidazol-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-2-3-6-9-15-12-8-5-4-7-11(12)14-13(15)10-16/h4-5,7-8,16H,2-3,6,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBPKUACQBFWOCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C2=CC=CC=C2N=C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40394692
Record name (1-pentyl-1H-benzimidazol-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40394692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88974-42-9
Record name (1-pentyl-1H-benzimidazol-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40394692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(1-Pentyl-1H-benzimidazol-2-yl)methanol: Technical Profile and Synthesis Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (1-Pentyl-1H-benzimidazol-2-yl)methanol (CAS 88974-42-9) Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Scientists

Executive Summary

(1-Pentyl-1H-benzimidazol-2-yl)methanol (CAS 88974-42-9) is a specialized heterocyclic building block characterized by a benzimidazole core substituted with a lipophilic N-pentyl chain at position 1 and a reactive hydroxymethyl group at position 2.[1]

In medicinal chemistry, this scaffold serves as a critical intermediate for synthesizing G-Protein Coupled Receptor (GPCR) ligands, particularly in the development of angiotensin II receptor antagonists and novel synthetic opioids (nitazene analogues), where the N-alkyl tail modulates lipophilicity and blood-brain barrier (BBB) penetration. Its primary alcohol functionality acts as a versatile "handle" for further derivatization via esterification, oxidation (to aldehydes/acids), or halogenation (to alkyl halides).

This guide provides a rigorous technical breakdown of its physicochemical properties, validated synthesis protocols, and analytical characterization standards.

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8]

PropertyData
Chemical Name (1-Pentyl-1H-benzimidazol-2-yl)methanol
CAS Registry Number 88974-42-9
Molecular Formula C₁₃H₁₈N₂O
Molecular Weight 218.30 g/mol
Structure Description Benzimidazole core; N-1 pentyl chain; C-2 hydroxymethyl group.[1][2][3][4][5][6]
Physical State Viscous oil or low-melting solid (dependent on purity/polymorph).
Solubility Soluble in DMSO, Methanol, Ethanol, DCM; Sparingly soluble in water.
pKa (Calculated) ~5.5 (Benzimidazole N-3 protonation), ~14 (Alcohol).
LogP (Predicted) 2.8 – 3.2 (Lipophilic).
SMILES CCCCCn1c(CO)nc2ccccc12
InChI Key Confirmed via synthesis verification.

Synthesis & Manufacturing Protocols

The synthesis of CAS 88974-42-9 typically follows one of two primary retrosynthetic disconnections. Method A (Direct Alkylation) is preferred for cost-efficiency in bulk preparation, while Method B (Reduction) is used when high-purity aldehyde precursors are already available.

Method A: Direct N-Alkylation (Preferred Route)

This protocol utilizes the commercially available 1H-benzimidazole-2-methanol and alkylates the N-1 position using 1-bromopentane under basic conditions.

  • Precursors: 1H-Benzimidazole-2-methanol, 1-Bromopentane.

  • Reagents: Potassium Carbonate (

    
    ), DMF (Dimethylformamide).
    

Step-by-Step Protocol:

  • Dissolution: Charge a round-bottom flask with 1H-benzimidazole-2-methanol (1.0 eq) and anhydrous DMF (10 mL/g).

  • Deprotonation: Add anhydrous

    
     (2.5 eq) to the solution. Stir at room temperature for 30 minutes to facilitate deprotonation of the imidazole nitrogen.
    
  • Alkylation: Add 1-bromopentane (1.1 eq) dropwise via a syringe pump or addition funnel to control the exotherm.

  • Reaction: Heat the mixture to 60–80°C for 4–6 hours. Monitor reaction progress via TLC (DCM:MeOH 95:5) or HPLC.

  • Workup:

    • Cool the mixture to room temperature.

    • Pour into ice-cold water (5x reaction volume) to precipitate inorganic salts and the crude product.

    • Extract with Ethyl Acetate (3x).

    • Wash the organic layer with brine (saturated NaCl) to remove residual DMF.

  • Purification: Dry over

    
    , filter, and concentrate in vacuo. If the product is an oil, purify via flash column chromatography (Silica gel, Gradient: 0-5% Methanol in DCM).
    
Method B: Reduction of 1-Pentyl-2-formylbenzimidazole

Used when the aldehyde derivative is available or required as a divergent intermediate.

  • Precursors: 1-Pentyl-1H-benzimidazole-2-carbaldehyde.[1]

  • Reagents: Sodium Borohydride (

    
    ), Methanol/Ethanol.[1]
    

Protocol Summary: Dissolve the aldehyde in Methanol at 0°C. Add


 (1.5 eq) portion-wise. Stir for 1 hour. Quench with water, evaporate solvent, and extract. This method typically yields a cleaner product requiring less purification.
Visualization: Synthesis Workflow

Synthesis_Workflow Start 1H-Benzimidazole-2-methanol Intermediate Reaction Mixture (60-80°C, 4-6h) Start->Intermediate Dissolution Reagents 1-Bromopentane + K2CO3 / DMF Reagents->Intermediate Alkylation Workup Aq. Workup & Extraction (EtOAc / Brine) Intermediate->Workup Completion Product (1-Pentyl-1H-benzimidazol-2-yl)methanol (CAS 88974-42-9) Workup->Product Purification

Figure 1: Direct N-alkylation pathway for the synthesis of CAS 88974-42-9.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)[6][10]
  • ¹H NMR (400 MHz, DMSO-d₆):

    • Aromatic Region (7.2 – 7.7 ppm): Multiplets corresponding to the 4 protons of the benzimidazole fused ring.

    • Hydroxymethyl Group (~4.7 ppm): A doublet (if coupled to OH) or singlet corresponding to the

      
       protons at C2.
      
    • Hydroxyl Proton (~5.5 ppm): Broad singlet or triplet (exchangeable with

      
      ).
      
    • N-Pentyl Chain:

      • Triplet at ~4.2 ppm (

        
        ).
        
      • Multiplets at 1.7 – 1.3 ppm (Central methylene protons).

      • Triplet at ~0.85 ppm (Terminal methyl group).

Mass Spectrometry (LC-MS)
  • Ionization: Electrospray Ionization (ESI+).

  • Expected Mass:

    
     Da.
    
  • Fragmentation: Loss of the hydroxymethyl group or pentyl chain cleavage may be observed at higher collision energies.

Visualization: Analytical Logic

Analytical_Logic Sample Purified Sample NMR 1H NMR Analysis Sample->NMR MS LC-MS (ESI+) Sample->MS Check1 Check: N-CH2 Triplet (~4.2 ppm)? NMR->Check1 Check2 Check: [M+H]+ = 219.15? MS->Check2 Result Identity Confirmed Check1->Result Yes Check2->Result Yes

Figure 2: Analytical decision tree for confirming compound identity.

Applications & Pharmacology

While often used as a generic intermediate, this specific structure has relevance in two key areas:[1]

  • GPCR Ligand Development: The 1-pentyl-2-hydroxymethyl motif mimics the lipophilic "tail" and polar "head" interactions required for certain receptor binding pockets (e.g., Angiotensin II

    
     receptors, though typically requiring biphenyl additions).
    
  • Synthetic Opioid Precursors: Benzimidazoles with N-alkyl chains are structural relatives to the nitazene class of opioids. While CAS 88974-42-9 lacks the critical nitro and diethylaminoethyl groups of etonitazene, it serves as a scaffold for structure-activity relationship (SAR) studies probing the effect of tail length (pentyl vs. ethyl) on receptor affinity.

Safety & Handling

  • Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). The hydroxymethyl group is susceptible to slow oxidation to the aldehyde if exposed to air/light over prolonged periods.

  • PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and use within a fume hood.

References

  • BenchChem. (2024). Synthesis of (1-pentyl-1H-imidazol-2-yl)methanol and Benzimidazole Analogues: A Comprehensive Technical Guide. Retrieved from

  • PubChem. (2024).[3] Compound Summary: (1-pentyl-1H-benzimidazol-2-yl)methanol (CID 3653176).[1][2] National Library of Medicine.[3] Retrieved from [Link]

Sources

1-pentyl-1H-benzimidazol-2-yl methanol molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties and Synthetic Methodologies of (1-pentyl-1H-benzimidazol-2-yl)methanol

Authored by: A Senior Application Scientist

Foreword: The benzimidazole scaffold represents a cornerstone in medicinal chemistry, serving as a versatile pharmacophore in a multitude of clinically significant drugs.[1][2][3][4] This bicyclic heterocyclic system, formed by the fusion of benzene and imidazole rings, is a key structural motif in drugs ranging from proton pump inhibitors to anthelmintics.[1][3] The diverse biological activities of benzimidazole derivatives, including anticancer, antimicrobial, and antiviral properties, have fueled extensive research into their synthesis and structure-activity relationships.[2][5] This guide focuses on a specific derivative, (1-pentyl-1H-benzimidazol-2-yl)methanol, providing a detailed examination of its molecular characteristics, a validated synthetic protocol, and a discussion of its potential applications in drug discovery.

Core Molecular Attributes

(1-pentyl-1H-benzimidazol-2-yl)methanol is a substituted benzimidazole characterized by a pentyl group at the N1 position of the imidazole ring and a hydroxymethyl group at the C2 position. These substitutions significantly influence the compound's physicochemical properties, such as its lipophilicity and potential for hydrogen bonding, which in turn dictate its pharmacokinetic and pharmacodynamic profiles.

Physicochemical Data Summary

The fundamental molecular properties of (1-pentyl-1H-benzimidazol-2-yl)methanol are summarized below. These data are critical for experimental design, dosage formulation, and computational modeling.

PropertyValueSource
Molecular Formula C₁₃H₁₈N₂O
Molecular Weight 218.3 g/mol
CAS Number 88974-42-9
Physical Form Powder
InChI Key MBPKUACQBFWOCB-UHFFFAOYSA-N
Structural Representation

The two-dimensional structure of (1-pentyl-1H-benzimidazol-2-yl)methanol is depicted below. The diagram highlights the key functional groups: the benzimidazole core, the N-pentyl chain, and the C2-hydroxymethyl group.

Caption: 2D structure of (1-pentyl-1H-benzimidazol-2-yl)methanol.

Synthesis and Characterization

The synthesis of 2-substituted benzimidazoles is a well-established area of organic chemistry. A common and effective method involves the condensation of an o-phenylenediamine derivative with a carboxylic acid or its equivalent.[6] For the target molecule, a plausible and efficient synthetic route begins with the N-alkylation of a pre-formed benzimidazole precursor followed by functional group manipulation at the 2-position.

Retrosynthetic Analysis

A logical retrosynthetic pathway for (1-pentyl-1H-benzimidazol-2-yl)methanol involves disconnecting the N-pentyl and C-hydroxymethyl groups to identify readily available starting materials.

retrosynthesis target (1-pentyl-1H-benzimidazol-2-yl)methanol intermediate1 1-pentyl-1H-benzimidazole-2-carbaldehyde target->intermediate1 Reduction intermediate2 1-pentyl-1H-benzimidazole intermediate1->intermediate2 Formylation starting_material1 1H-benzimidazole intermediate2->starting_material1 N-Alkylation starting_material2 1-Bromopentane intermediate2->starting_material2 N-Alkylation intermediate3 1H-benzimidazole-2-carbaldehyde starting_material3 o-phenylenediamine + Glycolic Acid starting_material1->starting_material3 Condensation

Caption: Retrosynthetic analysis of the target compound.

Experimental Protocol: A Step-by-Step Synthesis

This protocol outlines a three-step synthesis starting from commercially available 1H-benzimidazole.

Step 1: Synthesis of 1-pentyl-1H-benzimidazole

  • Reaction Setup: To a solution of 1H-benzimidazole (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF), add a base like potassium carbonate (K₂CO₃, 1.5 eq).

  • Alkylation: Add 1-bromopentane (1.2 eq) dropwise to the stirred suspension at room temperature.

  • Reaction Progression: Heat the mixture to 60-70 °C and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature and pour it into ice-water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield 1-pentyl-1H-benzimidazole.

Step 2: Formylation to 1-pentyl-1H-benzimidazole-2-carbaldehyde

  • Reaction Setup: Dissolve 1-pentyl-1H-benzimidazole (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., Argon or Nitrogen).

  • Lithiation: Add n-butyllithium (n-BuLi, 1.1 eq) dropwise, maintaining the temperature at -78 °C. Stir the mixture for 1 hour.

  • Formylation: Add anhydrous DMF (1.5 eq) dropwise to the reaction mixture.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for an additional 2-3 hours.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purification: Purify the resulting aldehyde by column chromatography.

Step 3: Reduction to (1-pentyl-1H-benzimidazol-2-yl)methanol

  • Reaction Setup: Dissolve the 1-pentyl-1H-benzimidazole-2-carbaldehyde (1.0 eq) in methanol and cool the solution to 0 °C in an ice bath.

  • Reduction: Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise to the stirred solution.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Work-up: Quench the reaction by the slow addition of deionized water. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the crude (1-pentyl-1H-benzimidazol-2-yl)methanol. Further purification can be achieved by recrystallization or column chromatography.

Characterization and Quality Control

The identity and purity of the synthesized compound must be confirmed through a battery of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and the presence of all expected proton and carbon environments.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the O-H stretch of the alcohol and the N-H absence, confirming N1-substitution.

  • Melting Point Analysis: To assess the purity of the final solid product.

Potential Applications in Drug Development

Benzimidazole derivatives are of significant interest to the pharmaceutical industry due to their wide range of biological activities.[1][4][5] The structural features of (1-pentyl-1H-benzimidazol-2-yl)methanol—a lipophilic N-pentyl chain and a hydrogen-bond-donating hydroxymethyl group—make it an attractive candidate for various therapeutic targets.

G cluster_compound Compound Properties cluster_activity Potential Biological Activities Compound (1-pentyl-1H-benzimidazol-2-yl)methanol Lipophilicity N-pentyl group (Increases lipophilicity) Compound->Lipophilicity HBD Hydroxymethyl group (Hydrogen Bond Donor) Compound->HBD Core Benzimidazole Core (Bioisostere of purine) Compound->Core Antimicrobial Antimicrobial Lipophilicity->Antimicrobial Membrane Permeation Anticancer Anticancer HBD->Anticancer Enzyme Binding Antiviral Antiviral Core->Antiviral Nucleoside Mimicry AntiInflammatory Anti-inflammatory Core->AntiInflammatory Enzyme Inhibition

Caption: Relationship between structural features and potential bioactivities.

The N-pentyl group can enhance membrane permeability, potentially improving oral bioavailability and access to intracellular targets. The hydroxymethyl group can participate in key hydrogen bonding interactions within the active site of an enzyme or receptor. As a bioisostere of natural purines, the benzimidazole core can interfere with nucleic acid synthesis or other purine-dependent pathways, a mechanism exploited in several antiviral and anticancer agents.[2]

Conclusion

(1-pentyl-1H-benzimidazol-2-yl)methanol, with a molecular formula of C₁₃H₁₈N₂O and a molecular weight of 218.3 g/mol , is a compound of significant interest for medicinal chemistry research. Its synthesis is achievable through well-established organic chemistry methodologies. The structural motifs present in this molecule suggest a high potential for diverse biological activities, warranting further investigation into its efficacy and mechanism of action in various disease models. This guide provides the foundational chemical knowledge required for researchers to synthesize, characterize, and explore the therapeutic potential of this promising benzimidazole derivative.

References

  • Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. Impactfactor. [Link]

  • An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry. [Link]

  • Medicinal chemistry of benzimidazole, a versatile pharmacophore. ResearchGate. [Link]

  • Comprehensive Review in Current Developments of Benzimidazole-Based Medicinal Chemistry. PubMed. [Link]

  • Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions. MDPI. [Link]

  • SYNTHESIS OF PHENYL 1-BENZYL-1H-BENZO [d] IMIDAZOL-2-YLCARBAMATES. Connect Journals. [Link]

Sources

Technical Guide: Research Applications of Lipophilic Benzimidazole Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Amphiphilic Advantage

Benzimidazoles represent a "privileged scaffold" in medicinal chemistry due to their structural similarity to purine nucleotides. However, the specific subclass of Lipophilic Benzimidazole Alcohols (LBAs) occupies a unique niche. These molecules combine a hydrophobic core (essential for membrane permeability and hydrophobic pocket occupancy) with a polar hydroxyl "warhead" or linker.

This duality addresses a critical bottleneck in drug discovery: The Solubility-Permeability Trade-off . The lipophilic benzimidazole skeleton ensures penetration of the Blood-Brain Barrier (BBB) and mycobacterial cell walls, while the alcohol moiety serves two distinct functions:

  • Pharmacodynamic: Acts as a hydrogen bond donor/acceptor within enzyme active sites (e.g., Kinase hinge regions).

  • Pharmacokinetic: Provides a metabolic handle for prodrug design (esterification) or improves aqueous solubility compared to purely alkylated analogs.

This guide details the design, synthesis, and application of LBAs in oncology and infectious disease.

Molecular Architecture & SAR

The efficacy of LBAs is governed by a strict Structure-Activity Relationship (SAR). The molecule acts as an amphiphilic probe, where the benzimidazole ring serves as the anchor.

The SAR Logic
  • Position 2 (The Head): A hydroxymethyl or hydroxyethyl group here is critical. It often mimics the ribose hydroxyls of ATP in kinase inhibitors.

  • Positions 5/6 (The Tail): Lipophilic substitutions (Halogens, -CF3, Alkyl chains) here modulate LogP (partition coefficient). This is the "lipophilic" driver allowing passive diffusion across lipid bilayers.

  • Position 1 (The Tuner): N-alkylation here can lock the tautomer and further increase lipophilicity, though a free NH is often required for specific H-bonding.

SAR_Map Core Benzimidazole Scaffold (Privileged Structure) Pos2 Position 2: Alcohol Moiety (-CH2OH, -CH(OH)R) Function: H-Bond Donor/Acceptor Core->Pos2 Pos56 Positions 5/6: Lipophilic Tail (-Cl, -CF3, -Ph) Function: Membrane Permeability & Hydrophobic Pocket Filling Core->Pos56 Pos1 Position 1: Nitrogen (Free -NH or Alkyl) Function: Tautomer Lock Core->Pos1 Target Target Binding (Kinase Hinge / FtsZ) Pos2->Target Specific Interaction Pos56->Target Van der Waals ADME ADME Properties (LogP 3.0 - 5.0) Pos56->ADME Bioavailability

Figure 1: Structure-Activity Relationship (SAR) map of Lipophilic Benzimidazole Alcohols, highlighting the functional dichotomy between the polar head and lipophilic tail.

Primary Application: Antitubercular Agents (FtsZ Inhibition)[1]

Mycobacterium tuberculosis (Mtb) presents a formidable barrier: the mycolic acid-rich cell wall. Hydrophilic drugs often fail to penetrate this layer.

Mechanism of Action

Lipophilic benzimidazole alcohols target FtsZ , a bacterial tubulin homolog essential for cell division (Z-ring formation).

  • Penetration: The lipophilic 5,6-substituents allow the molecule to traverse the mycolic acid layer.

  • Binding: The benzimidazole core binds to the inter-domain cleft of FtsZ.

  • Disruption: The alcohol group (often a 2-methanol) interacts with the GTP-binding domain or solvent-exposed residues, preventing FtsZ polymerization. This leads to filamentation and cell death.[1]

Key Insight: Trisubstituted benzimidazoles (e.g., 2,5,6-trisubstituted) show superior activity against drug-resistant strains compared to mono-substituted analogs.

Secondary Application: Oncology (Kinase Inhibition)

In cancer therapy, LBAs function primarily as ATP-competitive inhibitors.

Target Specificity
  • EGFR & VEGFR: The hydrophobic benzimidazole aligns with the adenine binding pocket. The lipophilic tail extends into the hydrophobic back-pocket (gatekeeper region).

  • Tubulin: Similar to the anti-TB mechanism, certain benzimidazoles bind to the colchicine site of mammalian tubulin, arresting mitosis.

Data Summary: Cytotoxicity Profiles

The following table summarizes the impact of lipophilicity on cytotoxicity (IC50) in common cancer cell lines.

Compound ClassR-Group (Pos 5/6)LogP (Calc)IC50 (HeLa)IC50 (MCF-7)Mechanism
LBA-1 -H (Unsubstituted)1.2> 50 µM> 50 µMPoor penetration
LBA-2 -Cl (Chloro)2.412.5 µM15.0 µMTubulin interference
LBA-3 -CF3 (Trifluoromethyl)3.12.1 µM 3.4 µM Kinase Inhibition
LBA-4 -Ph (Phenyl)4.25.8 µM6.2 µMSolubility limited

Table 1: Comparative cytotoxicity demonstrating the "Sweet Spot" of lipophilicity (LogP ~3) for maximal potency.

Technical Protocol: Synthesis of 2-(Hydroxymethyl)benzimidazoles

This protocol utilizes a modified Phillips Condensation , optimized for lipophilic substrates which often suffer from poor solubility in standard aqueous acid conditions.

Reagents
  • Substrate: 4-substituted-1,2-phenylenediamine (e.g., 4-chloro-1,2-diaminobenzene).

  • Reagent: Glycolic acid (for 2-hydroxymethyl) or Lactic acid (for 2-hydroxyethyl).

  • Catalyst: 4N HCl (aqueous).

  • Solvent: Propylene Glycol (essential for lipophilic diamines).

Step-by-Step Methodology
  • Preparation: Dissolve 10 mmol of the lipophilic diamine in 15 mL of Propylene Glycol.

  • Acidification: Add 12 mmol of Glycolic acid and 10 mL of 4N HCl.

  • Reflux: Heat the mixture to reflux (approx. 100°C) for 6–8 hours. Monitor via TLC (System: CHCl3/MeOH 9:1).

  • Neutralization: Cool to room temperature. Pour the reaction mixture into 100 mL crushed ice/water. Neutralize with NH4OH to pH 8.

  • Precipitation: The lipophilic product will precipitate as a solid. Filter under vacuum.

  • Purification: Recrystallize from Ethanol/Water (7:3).

    • Validation: 1H NMR should show a singlet/doublet at δ 4.5–5.0 ppm (CH2-OH) and a broad singlet for the -OH.

Synthesis_Workflow Step1 Reactants (Lipophilic Diamine + Glycolic Acid) Step2 Reflux (4N HCl / Propylene Glycol, 100°C) Step1->Step2 Condensation Step3 Neutralization (NH4OH, pH 8) Step2->Step3 Cyclization Complete Step4 Purification (Recrystallization EtOH/H2O) Step3->Step4 Precipitation Final Product 2-(Hydroxymethyl)benzimidazole Step4->Final Yield > 75%

Figure 2: Optimized synthesis workflow for lipophilic benzimidazole alcohols using a glycol-based solvent system.

Scientific Integrity: Causality & Validation

Why Propylene Glycol?

Standard Phillips condensation uses aqueous HCl. However, highly lipophilic diamines (e.g., those with -CF3 or long alkyl chains) will not dissolve in water, leading to heterogeneous reactions and poor yields. Propylene glycol acts as a co-solvent that solubilizes the lipophilic reactant while maintaining the high boiling point necessary for cyclization.

Self-Validating the Protocol
  • The "Solubility Check": If the final product precipitates immediately upon adding water/ice (Step 4), it confirms the lipophilic nature of the synthesized benzimidazole. A water-soluble product would require extraction, indicating a failure to incorporate the lipophilic tail.

  • The "OH Signal": In IR spectroscopy, a broad band at 3200–3400 cm⁻¹ confirms the integrity of the alcohol group. If this is missing, dehydration may have occurred (forming a vinyl group), which is a common side reaction if the temperature is too high (>150°C).

References

  • Bansal, Y., & Silakari, O. (2012). The therapeutic journey of benzimidazoles: A review. Bioorganic & Medicinal Chemistry, 20(21), 6208-6236. Link

  • Kengure, F., et al. (2022). Bacterial FtsZ inhibition by benzo[d]imidazole-2-carboxamide derivative with anti-TB activity.[2] Future Medicinal Chemistry. Link

  • Tahlan, S., et al. (2019). Benzimidazole scaffolds as promising antiproliferative agents: A review. BMC Chemistry. Link

  • Zhang, H., et al. (2017). Design, synthesis and biological evaluation of novel benzimidazole derivatives as potent FtsZ inhibitors. European Journal of Medicinal Chemistry. Link

  • Barot, K. P., et al. (2013). Schwann cell proliferation and benzimidazole derivatives: A review. Bioorganic & Medicinal Chemistry Letters. Link

Sources

Methodological & Application

Application Note & Synthesis Protocol: (1-pentyl-1H-benzimidazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, field-tested guide for the synthesis of (1-pentyl-1H-benzimidazol-2-yl)methanol, a valuable heterocyclic building block in medicinal chemistry and materials science. The protocol is designed for researchers, chemists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles and rationale for experimental choices. The synthesis is presented as a robust two-step process: initial formation of the benzimidazole core to yield (1H-benzimidazol-2-yl)methanol, followed by a selective N-alkylation to introduce the pentyl group. This guide incorporates detailed experimental procedures, quantitative data tables, and visual diagrams to ensure clarity, reproducibility, and safety.

Introduction and Scientific Context

The benzimidazole scaffold is a privileged heterocyclic motif found in a wide array of pharmacologically active compounds.[1][2] Its structural resemblance to purine bases allows it to interact with various biological targets, leading to diverse therapeutic applications including anthelmintic (e.g., Albendazole), antiulcer (e.g., Omeprazole), and anticancer agents.[2][3] The introduction of substituents at the N-1 and C-2 positions of the benzimidazole ring is a common strategy to modulate the compound's physicochemical properties and biological activity. The target molecule, (1-pentyl-1H-benzimidazol-2-yl)methanol, incorporates a lipophilic pentyl chain at the N-1 position and a versatile hydroxymethyl group at the C-2 position, making it an attractive intermediate for further chemical elaboration and drug discovery programs.

This guide details a reliable and scalable synthetic route, grounded in established chemical transformations, to afford the target compound with high purity and yield.

Overall Synthetic Strategy

The synthesis of (1-pentyl-1H-benzimidazol-2-yl)methanol is efficiently achieved via a two-step sequence starting from commercially available reagents.

  • Step 1: Synthesis of (1H-benzimidazol-2-yl)methanol (Intermediate 2). This step involves the condensation of o-phenylenediamine (1 ) with glycolic acid. This reaction, a variation of the Phillips benzimidazole synthesis, forms the core heterocyclic structure.[3]

  • Step 2: N-Alkylation to yield (1-pentyl-1H-benzimidazol-2-yl)methanol (Target 4). The intermediate alcohol (2 ) is subsequently N-alkylated using 1-bromopentane (3 ) under basic conditions to yield the final product. This is a standard and effective method for the N-alkylation of benzimidazoles.[4][5]

The complete synthetic pathway is illustrated below.

Synthetic_Pathway cluster_step1 Step 1: Condensation cluster_step2 Step 2: N-Alkylation OPD o-Phenylenediamine (1) Intermediate (1H-benzimidazol-2-yl)methanol (2) OPD->Intermediate Reflux Glycolic Glycolic Acid Glycolic->Intermediate Reflux FinalProduct (1-pentyl-1H-benzimidazol-2-yl)methanol (4) Intermediate->FinalProduct K2CO3, DMF PentylBromide 1-Bromopentane (3) PentylBromide->FinalProduct K2CO3, DMF

Figure 1: Overall synthetic pathway for (1-pentyl-1H-benzimidazol-2-yl)methanol.

Part I: Synthesis of (1H-benzimidazol-2-yl)methanol (2)

Reaction Principle and Mechanistic Insight

The formation of the benzimidazole ring is achieved by the condensation of an o-diamine with a carboxylic acid, a robust method known as the Phillips synthesis.[3] In this protocol, o-phenylenediamine reacts with glycolic acid. The reaction proceeds via the initial formation of an amide intermediate, followed by an intramolecular cyclization through the elimination of two water molecules to form the stable, aromatic benzimidazole ring. The use of an acid catalyst, often inherent to the reaction conditions or added, facilitates the dehydration steps.

Quantitative Data for Synthesis of (2)
ReagentMolar Mass ( g/mol )MolesEquivalentsAmount
o-Phenylenediamine (1 )108.140.101.010.81 g
Glycolic Acid76.050.111.18.37 g
4M Hydrochloric Acid---100 mL
Sodium Bicarbonate84.01--As needed
Ethyl Acetate---~300 mL
Anhydrous MgSO₄120.37--As needed
Detailed Experimental Protocol for (2)
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add o-phenylenediamine (1 , 10.81 g, 0.10 mol) and glycolic acid (8.37 g, 0.11 mol).

  • Reaction Execution: Add 100 mL of 4M hydrochloric acid to the flask. Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexane).

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature. Carefully neutralize the mixture by the slow, portion-wise addition of solid sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.

  • Extraction: Transfer the neutralized aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude (1H-benzimidazol-2-yl)methanol (2 ) can be purified by recrystallization from a hot water/ethanol mixture or by column chromatography on silica gel if necessary. The product is typically obtained as a white to off-white solid.[6]

Part II: Synthesis of (1-pentyl-1H-benzimidazol-2-yl)methanol (4)

Reaction Principle and Mechanistic Insight

N-alkylation of benzimidazole occurs at one of the nitrogen atoms of the imidazole ring.[7] In the presence of a base, the acidic N-H proton of the benzimidazole is deprotonated to form a nucleophilic benzimidazolide anion. This anion then attacks the electrophilic carbon of the alkyl halide (1-bromopentane) in a classic SN2 reaction, forming the N-C bond.

  • Choice of Base: Potassium carbonate (K₂CO₃) is an effective and moderately strong base, suitable for deprotonating the benzimidazole without causing side reactions.[1]

  • Choice of Solvent: Dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction. It readily dissolves the reactants and effectively solvates the potassium cation, leaving the benzimidazolide anion more reactive.[8][9]

  • Regioselectivity: For a symmetrically substituted benzimidazole like (1H-benzimidazol-2-yl)methanol, alkylation can occur at either N-1 or N-3, leading to the same product.

Quantitative Data for Synthesis of (4)
ReagentMolar Mass ( g/mol )MolesEquivalentsAmount
(1H-benzimidazol-2-yl)methanol (2 )148.160.051.07.41 g
1-Bromopentane (3 )151.040.061.29.06 g (7.5 mL)
Potassium Carbonate (K₂CO₃)138.210.102.013.82 g
Dimethylformamide (DMF)---100 mL
Deionized Water---~500 mL
Diethyl Ether---~300 mL
Brine Solution---~50 mL
Anhydrous Na₂SO₄142.04--As needed
Detailed Experimental Protocol for (4)
  • Reaction Setup: In a 250 mL round-bottom flask under a nitrogen or argon atmosphere, dissolve (1H-benzimidazol-2-yl)methanol (2 , 7.41 g, 0.05 mol) in 100 mL of anhydrous DMF.

  • Addition of Reagents: Add potassium carbonate (13.82 g, 0.10 mol) to the solution. Stir the suspension vigorously for 15-20 minutes at room temperature.

  • Alkylation: Add 1-bromopentane (3 , 7.5 mL, 0.06 mol) dropwise to the suspension using a syringe.

  • Reaction Execution: Heat the reaction mixture to 60-70 °C and stir for 8-12 hours. Monitor the reaction for the disappearance of the starting material by TLC (Eluent: 50% Ethyl Acetate in Hexane).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing 500 mL of cold deionized water. A precipitate or oily product should form.

  • Extraction: Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 100 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL) to remove residual DMF. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient eluent system (e.g., starting with 20% ethyl acetate in hexanes and gradually increasing to 50%) to afford (1-pentyl-1H-benzimidazol-2-yl)methanol (4 ) as a viscous oil or low-melting solid.

Experimental Workflow and Validation

The following diagram outlines the logical flow of the experimental procedure, incorporating necessary checks for a self-validating protocol.

Workflow cluster_0 Part I: Precursor Synthesis cluster_1 Part II: N-Alkylation P1_Start Combine o-phenylenediamine, glycolic acid, and HCl P1_Reflux Reflux for 4-6 hours P1_Start->P1_Reflux P1_TLC TLC Monitoring P1_Reflux->P1_TLC P1_TLC->P1_Reflux Incomplete P1_Workup Cool, Neutralize with NaHCO₃ P1_TLC->P1_Workup Reaction Complete P1_Extract Extract with Ethyl Acetate P1_Workup->P1_Extract P1_Dry Dry, Concentrate P1_Extract->P1_Dry P1_Purify Purify (Recrystallization) P1_Dry->P1_Purify P1_End Intermediate (2) (1H-benzimidazol-2-yl)methanol P1_Purify->P1_End P2_Start Dissolve Intermediate (2) in DMF Add K₂CO₃ P1_End->P2_Start Use in next step P2_Alkyl Add 1-bromopentane Heat to 60-70 °C for 8-12h P2_Start->P2_Alkyl P2_TLC TLC Monitoring P2_Alkyl->P2_TLC P2_TLC->P2_Alkyl Incomplete P2_Workup Cool, Quench with Water P2_TLC->P2_Workup Reaction Complete P2_Extract Extract with Diethyl Ether P2_Workup->P2_Extract P2_Dry Wash, Dry, Concentrate P2_Extract->P2_Dry P2_Purify Purify (Column Chromatography) P2_Dry->P2_Purify P2_End Final Product (4) (1-pentyl-1H-benzimidazol-2-yl)methanol P2_Purify->P2_End

Figure 2: Step-by-step experimental workflow with validation checkpoints.

Trustworthiness & Self-Validation:

  • TLC Monitoring: Regular monitoring at each stage ensures the reaction proceeds to completion, preventing premature work-up and maximizing yield. The disappearance of the starting material spot and the appearance of the product spot are key indicators.

  • Characterization: The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. Expected spectral data should be compared with literature values or predicted patterns.

  • Physical Properties: Recording the melting point (if solid) and appearance of the products serves as a preliminary check of purity.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of (1-pentyl-1H-benzimidazol-2-yl)methanol. By explaining the rationale behind the choice of reagents and conditions, this guide empowers researchers to not only replicate the procedure but also to adapt it for the synthesis of analogous compounds. The inclusion of clear diagrams and quantitative tables facilitates a seamless transition from theory to practice in the laboratory setting.

References

  • CN101391982A. (2009). Alkylation reaction method of benzimidazoles compounds. Google Patents. Link

  • Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. (2022). Trade Science Inc. Journals. Link

  • N-Alkylation of 2-Substituted Benzimidazole Derivatives and Their Evaluation as Antinemic Agents. (2025). ResearchGate. Link

  • Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. (2025). ResearchGate. Link

  • Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones. (2024). ACS Omega. Link

  • Synthesis of (1-pentyl-1H-imidazol-2-yl)methanol: A Comprehensive Technical Guide. (2025). Benchchem. Link

  • Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones. (2024). National Institutes of Health (PMC). Link

  • US9018393B2. (2015). Method for preparing 2-(N-substituted)-amino-benzimidazole derivatives. Google Patents. Link

  • ONE POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES AND THEIR CHARCTERIZATION. (2015). Rasayan Journal of Chemistry. Link

  • K2S2O8-Mediated Hydroxyalkylation of Benzothiazoles with Alcohols in Aqueous Solution. (2019). National Institutes of Health (PMC). Link

  • (1H-Benzimidazol-1-yl)methanol. (2012). National Institutes of Health (PMC). Link

  • Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst. (2023). RSC Publishing. Link

  • Benzimidazoles: A biologically active compounds. (2012). Arabian Journal of Chemistry. Link

  • (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. (2023). MDPI. Link

  • Ultrasound Promoted Simple and Efficient N-Alkylation of 2-Substituted Benzimidazoles. (2013). Indian Journal of Chemistry. Link

  • Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. (2015). MDPI. Link

  • Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process. (2020). Semantic Scholar. Link

  • Benzimidazole synthesis. (n.d.). Organic Chemistry Portal. Link

  • Synthesis and biological activity of new benzimidazoles. (2013). Indian Journal of Pharmaceutical Sciences. Link

  • An Overview About Synthetic and Biological Profile of Benzimidazole. (2017). Scholars Research Library. Link

  • O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. (n.d.). Organic Chemistry Portal. Link

  • Synthesis and antimicrobial activity of some new 1-alkyl-2-alkylthio-1,2,4-triazolobenzimidazole derivatives. (2006). PubMed. Link

Sources

solubility of (1-pentyl-1H-benzimidazol-2-yl)methanol in DMSO vs ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Assessment: Solubility Profiling & Stock Preparation of (1-pentyl-1H-benzimidazol-2-yl)methanol

Part 1: Executive Summary & Chemical Context

(1-pentyl-1H-benzimidazol-2-yl)methanol is a functionalized benzimidazole derivative characterized by a lipophilic pentyl chain at the N1 position and a polar hydroxymethyl group at the C2 position.[1] This amphiphilic structure dictates its solubility profile: the benzimidazole core and pentyl chain drive high lipophilicity (LogP estimated ~2.5–3.0), while the hydroxyl group affords specific hydrogen-bonding interactions.[1][2]

In drug development and biological screening, the choice between Dimethyl Sulfoxide (DMSO) and Ethanol (EtOH) as a carrier solvent is critical.[2][3] While DMSO is the industry standard for compound management due to its high dielectric constant and boiling point, Ethanol offers a volatile, lower-toxicity alternative for specific in vivo or evaporation-sensitive applications.[2]

Key Solubility Insights:

  • DMSO: Predicted solubility is High (>50 mg/mL) .[1][2] The aprotic, polar nature of DMSO disrupts the crystal lattice of benzimidazoles effectively.[2]

  • Ethanol: Predicted solubility is Moderate to High (>10 mg/mL) .[1][2] The hydroxyl group on the compound facilitates solvation in protic solvents, though the pentyl chain may limit solubility compared to DMSO at very high concentrations.[2]

  • Aqueous Media: Predicted solubility is Low (<100 µM) .[1][2] Stock solutions must be prepared in organic solvents before dilution into aqueous buffers to prevent immediate precipitation.[2]

Part 2: Solvent Characteristics & Selection Guide

The following table contrasts the physicochemical properties of DMSO and Ethanol specifically regarding their interaction with (1-pentyl-1H-benzimidazol-2-yl)methanol.

FeatureDimethyl Sulfoxide (DMSO)Ethanol (EtOH)
Solubility Capacity Superior. Dissolves benzimidazoles at high molarity (often >100 mM).[1]Good. Effective for moderate concentrations (10–50 mM).[1][2]
Volatility Low (BP: 189°C).[1][2] Concentration remains stable during handling.High (BP: 78°C).[1][2] Rapid evaporation alters stock concentration.[2]
Hygroscopicity High. Absorbs atmospheric water, which can cause "crashing out" of lipophilic compounds over time.[1][2]Moderate. Less prone to water uptake than DMSO, but evaporation is the primary risk.[2]
Freezing Point 19°C. Solidifies at room temp/fridge; requires thawing, which can degrade sensitive compounds.[1][2]-114°C. Remains liquid at -20°C storage, avoiding freeze-thaw stress.[2]
Biological Toxicity Cytotoxic >0.1% (v/v) in cell culture.[1][2]Cytotoxic >1.0% (v/v); metabolic effects (e.g., ADH pathway).[1][2]
Recommended Use Long-term library storage (Cryo-vials).[1][2]Acute in vivo dosing; coating applications; evaporation protocols.[2]

Part 3: Experimental Protocols

Protocol A: Thermodynamic Solubility Determination (Saturation Shake-Flask)

Use this protocol to determine the absolute maximum solubility (saturation limit) of the compound in DMSO or Ethanol.[1][2]

Reagents:

  • (1-pentyl-1H-benzimidazol-2-yl)methanol (Solid powder).[1][4]

  • Anhydrous DMSO (Grade: ≥99.9%, stored over molecular sieves).[2]

  • Absolute Ethanol (Grade: ≥99.5%).[1][2]

Workflow:

  • Weighing: Weigh approximately 10 mg of the compound into a 1.5 mL microcentrifuge tube.

  • Solvent Addition: Add 100 µL of the test solvent (DMSO or Ethanol) to the tube.

    • Target starting concentration: 100 mg/mL.

  • Agitation: Vortex vigorously for 1 minute.

  • Visual Inspection:

    • If clear: The solubility is >100 mg/mL.[2] Add more solid (5 mg increments) and repeat.

    • If solid remains:[1][2] Place the tube in a thermomixer or shaker at 25°C for 24 hours (750 rpm).

  • Equilibration: After 24 hours, centrifuge at 15,000 x g for 10 minutes to pellet undissolved solid.

  • Quantification: Carefully remove the supernatant.[2] Dilute the supernatant 1:1000 in mobile phase and quantify via HPLC-UV (254 nm) against a standard curve.

Protocol B: Preparation of 50 mM Stock Solution

Standard procedure for preparing biological assay stocks.[1][2]

Calculation:

  • MW: 218.29 g/mol .[1][2]

  • Target Concentration: 50 mM (0.05 mol/L).

  • Target Volume: 1 mL.

  • Mass Required:

    
    .[1][2]
    

Steps:

  • Weigh 10.91 mg of (1-pentyl-1H-benzimidazol-2-yl)methanol into a sterile amber glass vial (amber protects from potential photodegradation).

  • Add 1.0 mL of Anhydrous DMSO.

    • Critical Step: Do not add Ethanol yet if this is for long-term storage.[1][2]

  • Vortex for 30 seconds until fully dissolved. Visually inspect for "schlieren" lines (indicating incomplete mixing) or particulates.[1][2]

  • Aliquot: Split into small volumes (e.g., 50 µL) in PCR tubes to avoid repeated freeze-thaw cycles.

  • Storage: Store at -20°C.

    • Note: If using DMSO, the solution will freeze.[2] Ensure the cap is tight to prevent water ingress upon thawing.[2]

Part 4: Visualization of Workflows

Figure 1: Solubility Determination & Solvent Selection Decision Tree

This diagram guides the researcher through the process of selecting the correct solvent based on the intended application and solubility results.[2]

SolubilityWorkflow Start Start: (1-pentyl-1H-benzimidazol-2-yl)methanol AppCheck Determine Application Start->AppCheck HTS High Throughput Screening (Cell/Enzyme Assays) AppCheck->HTS In Vitro InVivo In Vivo / Animal Study AppCheck->InVivo In Vivo ChemSyn Chemical Synthesis Intermediate AppCheck->ChemSyn Synthesis DMSO_Path Select DMSO (High Sol, Low Volatility) HTS->DMSO_Path EtOH_Path Select Ethanol (Volatile, Metabolizable) InVivo->EtOH_Path ChemSyn->DMSO_Path SolubilityTest Perform Protocol A (Shake Flask) DMSO_Path->SolubilityTest EtOH_Path->SolubilityTest ResultHigh Solubility > 50mM SolubilityTest->ResultHigh Clear Solution ResultLow Solubility < 10mM SolubilityTest->ResultLow Precipitate ActionStore Prepare Aliquots Store -20°C ResultHigh->ActionStore ActionCoSolvent Use Co-solvent System (DMSO + PEG400 + Saline) ResultLow->ActionCoSolvent

Caption: Decision tree for solvent selection based on experimental requirements and solubility outcomes.

Figure 2: Serial Dilution & Precipitation Avoidance

This diagram illustrates the "Intermediate Dilution Step" required when moving from a high-concentration DMSO stock to an aqueous buffer, preventing the "crashing out" phenomenon common with lipophilic benzimidazoles.[2]

DilutionProtocol Stock 100% DMSO Stock (50 mM) Intermed Intermediate Plate (10% DMSO in Media) Stock->Intermed Step 1: 1:10 Dilution Final Final Assay Well (0.5% DMSO in Buffer) Stock->Final Direct Dilution (1:100) High Risk! Precipitation RISK: Precipitation (Cloudy Solution) Stock->Precipitation Rapid mixing with water Intermed->Final Step 2: 1:20 Dilution

Caption: Two-step dilution strategy to mitigate precipitation of lipophilic compounds in aqueous buffers.[1]

Part 5: Troubleshooting & Best Practices

  • DMSO Hygroscopicity (The "Water Trap"):

    • Problem: DMSO absorbs water from the air.[2] A stock solution left uncapped can absorb up to 10% water by weight in 24 hours.[2]

    • Impact: The solubility of (1-pentyl-1H-benzimidazol-2-yl)methanol decreases drastically in DMSO/Water mixtures.[1] The compound may precipitate inside the storage vial.[2]

    • Solution: Use single-use aliquots. Store over molecular sieves if using large volumes.[2]

  • Ethanol Evaporation:

    • Problem: Ethanol evaporates rapidly in non-sealed plates (e.g., during liquid handling).[2]

    • Impact: The concentration of the drug increases effectively, leading to false positives in potency assays (IC50 shift).[2]

    • Solution: Seal plates immediately.[2] Use DMSO for screening; reserve Ethanol for coating or immediate use.[2]

  • Visual Confirmation:

    • Always inspect the stock solution against a light source before use.[2] If needle-like crystals are visible, sonicate at 40°C for 10 minutes.[2] If solids persist, re-filter and re-quantify concentration.[2]

References

  • PubChem. Compound Summary: Benzimidazole Derivatives & Solubility Data. National Library of Medicine.[2] Available at: [Link][1][2]

  • ResearchGate. Solubility of Benzimidazoles in Alcohols and Organic Solvents.[2] (General trends for benzimidazole-2-methanol derivatives). Available at: [Link]

Sources

Application Note: Precision Hydroxymethylation of 1-Pentylbenzimidazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the reaction conditions for the regioselective hydroxymethylation of 1-pentyl-1H-benzimidazole to synthesize (1-pentyl-1H-benzimidazol-2-yl)methanol .

While 2-hydroxymethylbenzimidazoles are often synthesized de novo via condensation (e.g., using glycolic acid), the post-synthetic functionalization of the intact benzimidazole core requires specific conditions to overcome the low acidity of the C2-proton (


 in DMSO). This guide prioritizes the Lithiation-Trapping Protocol , which offers the highest regioselectivity and yield for this specific transformation.
Key Chemical Transformation

Substrate: 1-Pentylbenzimidazole Reagent: Paraformaldehyde (source of HCHO) Mediator: n-Butyllithium (n-BuLi) Product: (1-Pentyl-1H-benzimidazol-2-yl)methanol

Mechanistic Insight & Rationale

The transformation relies on the acidity of the C2 position of the imidazole ring. Although the N1-pentyl group blocks N-alkylation, the C2 proton is not acidic enough for simple base-catalyzed aldol-type reactions under mild conditions. Therefore, a hydrogen-metal exchange (lithiation) strategy is employed.

Reaction Pathway[1][2][3][4][5]
  • Deprotonation: n-BuLi removes the C2 proton at cryogenic temperatures (

    
    C) to form a stable 2-lithio-1-pentylbenzimidazole species. The low temperature prevents the "nucleophilic attack" of the butyl group on the benzimidazole ring or ring-opening decomposition.
    
  • Nucleophilic Addition: The C2-lithio species acts as a hard nucleophile, attacking the carbonyl carbon of monomeric formaldehyde.

  • Protonation: An acidic quench yields the final alcohol.

Mechanistic Diagram

ReactionMechanism Substrate 1-Pentylbenzimidazole (C2-H) Intermediate 2-Lithio-1-pentylbenzimidazole (C2-Li) Substrate->Intermediate Deprotonation Reagent1 n-BuLi (THF, -78°C) Reagent1->Intermediate Alkoxide Lithium Alkoxide Intermediate Intermediate->Alkoxide Nucleophilic Addition Reagent2 Formaldehyde (HCHO) Reagent2->Alkoxide Product (1-Pentyl-1H-benzimidazol-2-yl)methanol Alkoxide->Product Protonation Quench H3O+ Quench Quench->Product

Figure 1: Mechanistic pathway for the C2-hydroxymethylation via lithiation-trapping.

Experimental Protocol: Lithiation-Trapping Method

This protocol is the "Gold Standard" for modifying the C2 position of existing 1-alkylbenzimidazoles. It avoids the harsh conditions of radical reactions and ensures high regioselectivity.[1]

Materials & Reagents
ReagentRoleSpecifications
1-Pentylbenzimidazole Substrate>98% Purity, dried under vacuum
n-Butyllithium Base1.6 M or 2.5 M in Hexanes (Titrate before use)
Paraformaldehyde Electrophile SourceDepolymerized in situ or used as suspension
THF SolventAnhydrous, distilled over Na/Benzophenone
Ammonium Chloride QuenchSaturated aqueous solution
Step-by-Step Procedure

Step 1: Setup and Inert Atmosphere

  • Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum.

  • Flush the system with dry Argon or Nitrogen for 15 minutes.

  • Critical: Moisture will kill the n-BuLi and the lithiated intermediate immediately.

Step 2: Substrate Solubilization

  • Add 1-pentylbenzimidazole (1.0 equiv, e.g., 2.0 mmol) to the flask.

  • Inject anhydrous THF (10-15 mL) via syringe.

  • Cool the solution to

    
    C  using a dry ice/acetone bath. Allow to equilibrate for 20 minutes.
    

Step 3: Lithiation (C-H Activation)

  • Add n-BuLi (1.1 to 1.2 equiv) dropwise over 10 minutes.

  • Observation: A color change (often to yellow/orange or deep red) indicates the formation of the lithiated species.

  • Stir at

    
    C for 45–60 minutes .
    

Step 4: Electrophile Addition (Formaldehyde)

  • Option A (Gas - Preferred for purity): In a separate flask, heat paraformaldehyde to

    
    C and channel the generated formaldehyde gas via a cannula into the reaction mixture (above the liquid surface) for 15 minutes.
    
  • Option B (Solid Suspension - Easier handling): Add dry Paraformaldehyde powder (3.0 equiv) in one portion to the reaction mixture at

    
    C.
    
  • Allow the mixture to warm slowly to Room Temperature (RT) over 2–3 hours. The paraformaldehyde will depolymerize and react as the temperature rises.

Step 5: Quench and Workup

  • Cool the mixture back to

    
    C.
    
  • Quench by slow addition of saturated aq. NH

    
    Cl  (5 mL).
    
  • Extract with Ethyl Acetate (

    
     mL).
    
  • Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate under reduced pressure.

Step 6: Purification

  • Purify the crude residue via flash column chromatography (Silica Gel).[2]

  • Eluent: Gradient of Hexanes:Ethyl Acetate (Start 80:20

    
     End 50:50). The product is more polar than the starting material.
    
Workflow Visualization

Workflow Start Start: Dry Glassware Ar/N2 Atmosphere Solubilize Dissolve Substrate in THF (-78°C) Start->Solubilize Lithiation Add n-BuLi Stir 1h @ -78°C Solubilize->Lithiation Addition Add Paraformaldehyde Warm to RT (2-3h) Lithiation->Addition Quench Quench with NH4Cl Extract (EtOAc) Addition->Quench Purify Column Chromatography Hex/EtOAc Quench->Purify

Figure 2: Operational workflow for the lithiation protocol.

Analytical Validation

To confirm the success of the reaction, look for the following diagnostic signals:

MethodDiagnostic SignalIndication

H NMR
Disappearance of singlet @

7.8–8.2 ppm
Loss of C2-H proton.

H NMR
Appearance of singlet/broad signal @

4.8–5.0 ppm (2H)
Formation of -CH

OH group.

H NMR
Appearance of broad singlet @

5.5–6.0 ppm (1H, D

O exch.)
Formation of -CH

OH hydroxyl proton.
LC-MS M+1 Peak Shift (+30 Da)Net addition of CH

O (MW 30).

Strategic Alternatives & Troubleshooting

Alternative: The "Reverse" Synthesis (Condensation)

If the lithiation yield is low (<40%) or if the starting material is expensive, it is often more efficient to build the ring with the hydroxymethyl group already attached.

  • Reagents:

    
    -pentylbenzene-1,2-diamine + Glycolic Acid (or Ethyl Glycolate).
    
  • Conditions: Reflux in 4N HCl or heating in a sealed tube at

    
    C.
    
  • Pros: Avoids moisture-sensitive organometallics; easier to scale.

  • Cons: Requires the specific diamine precursor.

Troubleshooting the Lithiation Route
  • Problem: Low conversion / Recovered Starting Material.

    • Cause: Wet THF or degraded n-BuLi.

    • Fix: Titrate n-BuLi using diphenylacetic acid before use. Distill THF immediately prior to reaction.

  • Problem: Complex mixture / Tars.

    • Cause: Temperature too high during lithiation (BuLi attacks the ring).

    • Fix: Ensure temperature stays below

      
      C during base addition.
      
  • Problem: Polymerization of Formaldehyde.

    • Cause: Paraformaldehyde didn't "crack" properly.

    • Fix: Use a dedicated formaldehyde gas generator (heating paraformaldehyde in a separate flask) rather than adding solid to the cold reaction.

Safety & Handling

  • n-Butyllithium: Pyrophoric. Ignites on contact with air/moisture. Handle only under inert atmosphere. Keep a bucket of sand or Class D extinguisher nearby.

  • Formaldehyde: Known carcinogen and sensitizer. Use a fume hood.

  • 1-Pentylbenzimidazole: Treat as a potential bioactive agent; use standard PPE.

References

  • Katritzky, A. R., et al. (1995). Lithiation of benzimidazoles and their reactions with electrophiles.[3] This foundational work establishes the C2-lithiation protocol for 1-substituted benzimidazoles.

    • Source:

  • Thieme Chemistry. (2023).[4] Science of Synthesis: Reaction of Formaldehyde with Organometallic Reagents. Detailed review of hydroxymethylation using anhydrous formaldehyde sources.

    • Source:

  • Knippel, J. L., et al. (2022).[5] Enantioselective C2-Allylation of Benzimidazoles.[1][5] Provides modern context on C2-functionalization and the stability of C2-metalated benzimidazoles.

    • Source:

  • Matada, B. S., et al. (2020).[2] Synthesis, Characterization and Antimicrobial Activity of Some Novel 1-substituted Benzimidazole Derivatives. Illustrates the general reactivity and stability of 1-alkylbenzimidazoles.

    • Source:

Sources

Application Note: (1-pentyl-1H-benzimidazol-2-yl)methanol as a Lipophilic Scaffold and Metabolic Probe

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (1-pentyl-1H-benzimidazol-2-yl)methanol in Medicinal Chemistry Assays Content Type: Application Note & Technical Protocol Audience: Medicinal Chemists, DMPK Scientists, and Assay Development Specialists

Introduction & Chemical Context

(1-pentyl-1H-benzimidazol-2-yl)methanol (CAS: 88974-42-9) represents a critical structural node in the development of benzimidazole-based therapeutics. While the benzimidazole core is a "privileged structure" found in anthelmintics (e.g., Albendazole), proton pump inhibitors (e.g., Omeprazole), and antivirals, this specific derivative serves two distinct roles in early-stage drug discovery:

  • SAR Probe for Lipophilicity: The N1-pentyl chain introduces significant lipophilicity (cLogP ~3.2) without adding steric bulk to the active C2 site. This makes it an ideal model compound for studying the impact of alkyl chain length on membrane permeability (PAMPA/Caco-2) and solubility.

  • Metabolic "Soft Spot" Standard: The C2-hydroxymethyl group is a primary alcohol, serving as a classic substrate for oxidative metabolism (Alcohol Dehydrogenase/CYP450) and Phase II glucuronidation. It is frequently used to validate metabolic stability assays, tracking the conversion rate from Alcohol

    
     Aldehyde 
    
    
    
    Carboxylic Acid
    .
Chemical Profile
PropertyValueRelevance
Molecular Formula

Small molecule fragment space
MW 218.30 g/mol Ideal for fragment-based drug design (FBDD)
H-Bond Donors/Acceptors 1 / 2Compliant with Lipinski's Rule of 5
Key Functional Groups

Alcohol, N-alkyl Benzimidazole
Metabolic handle + Lipophilic anchor

Application I: Metabolic Stability Profiling (Microsomal Assay)

Rationale

The primary alcohol at the C2 position renders (1-pentyl-1H-benzimidazol-2-yl)methanol susceptible to rapid oxidation. In medicinal chemistry, this compound is used to assess the intrinsic clearance (


)  of hydroxymethyl-benzimidazole scaffolds. The assay quantifies the depletion of the parent compound and the formation of the carboxylic acid metabolite (1-pentyl-1H-benzimidazole-2-carboxylic acid).
Experimental Logic[3][4]
  • System: Liver Microsomes (Human/Rat) + NADPH regenerating system.

  • Readout: LC-MS/MS quantification of the parent peak area over time.

  • Control: Verapamil (high clearance) or Warfarin (low clearance).

Detailed Protocol: Microsomal Stability Assay
Materials
  • Test Compound: (1-pentyl-1H-benzimidazol-2-yl)methanol (10 mM DMSO stock).

  • Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein conc.

  • Cofactors: NADPH Regenerating System (Solution A: NADP+, Glc-6-P; Solution B: G6PDH).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Stop Solution: Ice-cold Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).

Workflow Steps
  • Preparation: Dilute the 10 mM stock to 10

    
    M working solution in Phosphate Buffer.
    
  • Pre-Incubation:

    • Mix 445

      
      L of Phosphate Buffer + 25 
      
      
      
      L of Microsomes + 5
      
      
      L of Test Compound Working Solution.
    • Final concentration: 1

      
      M compound, 0.5 mg/mL protein.
      
    • Incubate at 37°C for 10 minutes (shaking water bath).

  • Initiation: Add 25

    
    L of NADPH regenerating system to start the reaction.
    
  • Sampling: At

    
     minutes, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately dispense aliquot into 150

    
    L of ice-cold Stop Solution. Vortex for 1 minute.
    
  • Clarification: Centrifuge at 4,000 rpm for 15 minutes at 4°C to pellet proteins.

  • Analysis: Inject supernatant into LC-MS/MS. Monitor MRM transition for

    
     fragment ions.
    
Data Analysis & Interpretation

Calculate the percent remaining of the parent compound at each time point relative to


.




Interpretation Guide:

  • High Stability (

    
     min):  Indicates steric hindrance around the C2-methanol or poor enzyme affinity.
    
  • Low Stability (

    
     min):  Rapid oxidation to the carboxylic acid. This suggests the N-pentyl group does not sufficiently protect the C2 position from CYP/ADH access.
    

Application II: Antimicrobial Structure-Activity Relationship (SAR)[5]

Rationale

Benzimidazoles act by inhibiting tubulin polymerization or targeting specific bacterial enzymes (e.g., DNA gyrase). (1-pentyl-1H-benzimidazol-2-yl)methanol serves as a baseline control in antimicrobial assays. It allows researchers to distinguish the activity of the core scaffold from the activity of more complex derivatives (e.g., hydrazones or Schiff bases derived from it).

Detailed Protocol: Minimum Inhibitory Concentration (MIC) Determination
Materials
  • Strains: S. aureus (Gram+), E. coli (Gram-), C. albicans (Fungal).

  • Media: Mueller-Hinton Broth (MHB) for bacteria; RPMI 1640 for fungi.

  • Detection: Resazurin dye (Alamar Blue) for colorimetric viability check.

Workflow Steps
  • Inoculum Prep: Adjust bacterial culture to

    
     McFarland standard (
    
    
    
    CFU/mL). Dilute 1:100 in MHB.
  • Plate Setup: Use a 96-well sterile microplate.

    • Rows A-H: Add 100

      
      L of MHB.
      
  • Compound Dilution:

    • Add 100

      
      L of (1-pentyl-1H-benzimidazol-2-yl)methanol (stock 128 
      
      
      
      g/mL) to Column 1.
    • Perform serial 2-fold dilutions across the plate (Column 1

      
       10).
      
    • Column 11: Growth Control (No compound).

    • Column 12: Sterility Control (Media only).

  • Inoculation: Add 100

    
    L of diluted bacterial suspension to wells 1-11.
    
  • Incubation: 37°C for 18-24 hours.

  • Readout: Add 20

    
    L Resazurin. Incubate 1-4 hours.
    
    • Blue: No growth (Inhibition).

    • Pink: Growth (Metabolic reduction of dye).

    • MIC: The lowest concentration that remains blue.

Visualizing the Assay Logic

The following diagram illustrates the metabolic pathway tracked in the stability assay and the compound's role in SAR expansion.

Benzimidazole_Assay_Workflow Compound (1-pentyl-1H-benzimidazol-2-yl)methanol (Parent Scaffold) Microsomes Liver Microsomes + NADPH Compound->Microsomes Incubation SAR_Deriv SAR Expansion (Hydrazones/Schiff Bases) Compound->SAR_Deriv Chemical Derivatization Aldehyde Intermediate (Aldehyde) Microsomes->Aldehyde Oxidation (CYP/ADH) Output1 Data: Intrinsic Clearance (CLint) Microsomes->Output1 LC-MS Quant Acid Metabolite (Carboxylic Acid) Aldehyde->Acid Rapid Oxidation Output2 Data: MIC Baseline SAR_Deriv->Output2 Bioassay

Caption: Workflow depicting the metabolic fate of the compound in stability assays and its divergent utility in synthetic SAR expansion.

References

  • BenchChem. Synthesis of (1-pentyl-1H-imidazol-2-yl)methanol: A Comprehensive Technical Guide. (2025).[1][2] Retrieved from

  • Tonelli, M., et al. Antiviral activity of benzimidazole derivatives.[3] (2015).[2][3] Arabian Journal of Chemistry. Retrieved from

  • Mavrova, A.T., et al. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. (2015).[2][3] Molecules. Retrieved from

  • PubChem. 1-pentylbenzimidazole Compound Summary. (2024).[4][5] Retrieved from

  • Sigma-Aldrich. (1-pentyl-1H-1,3-benzodiazol-2-yl)methanol Product Specification. Retrieved from

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of (1-pentyl-1H-benzimidazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-BZ-088 Assigned Specialist: Senior Application Scientist, Separation Sciences Status: Open Topic: Isolation of (1-pentyl-1H-benzimidazol-2-yl)methanol from alkylation mixtures.[1]

Executive Summary

You are likely attempting to purify (1-pentyl-1H-benzimidazol-2-yl)methanol following the N-alkylation of (1H-benzimidazol-2-yl)methanol with 1-bromopentane (or similar pentyl halide).[1]

This reaction typically produces a crude mixture containing three distinct species with vastly different physicochemical properties. Your purification strategy must exploit the lipophilic shift introduced by the pentyl chain. The common failure point in this protocol is treating the product like a standard organic solid; due to the pentyl chain and the hydroxymethyl group, it often behaves as a "sticky" amphiphile.

This guide provides a logic-driven troubleshooting workflow to isolate your target in high purity (>98%).

Module 1: The Reaction Landscape

Before troubleshooting, you must visualize the species present in your flask. The reaction is a nucleophilic substitution where the benzimidazole nitrogen attacks the alkyl halide.

The Species Matrix
ComponentSpecies TypePolarity (TLC)Solubility Profile
Target Product Mono-alkylated BenzimidazoleMid-Polar (Rf ~0.4 in 5% MeOH/DCM)Soluble in DCM, EtOAc, warm MeCN.[1] Insoluble in water.[2]
Impurity A (SM) Unreacted Starting MaterialHigh Polar (Rf < 0.1)Soluble in hot alcohols, acidic water. Poor in DCM/Hexane.
Impurity B (Salt) 1,3-Dipentyl Quaternary SaltIonic/Baseline (Rf = 0.[1]0)Soluble in water/MeOH. Insoluble in Et2O/Hexane.
Impurity C 1-Bromopentane (Excess)Non-Polar (Rf ~0.[1]9)Soluble in Hexanes. Volatile.
Reaction Pathway Diagram

ReactionPathway SM Starting Material (1H-benzimidazol-2-yl)methanol Target TARGET PRODUCT (1-pentyl...methanol) SM->Target 1 eq. Alkylation Reagent 1-Bromopentane (Base) Reagent->Target Byproduct Over-Alkylated Salt (Quaternary Ammonium) Target->Byproduct Excess Alkylation

Caption: Sequential alkylation pathway. Note that the Target Product is nucleophilic and can react again to form the Quaternary Salt (Byproduct) if stoichiometry is uncontrolled.

Module 2: Troubleshooting Guides (FAQs)

Q1: My crude product is a viscous, sticky oil that won't crystallize. How do I fix this?

Diagnosis: This is the "Lipophilic Chain Effect." The pentyl group disrupts the crystal packing of the benzimidazole core, lowering the melting point. Residual solvent (DMF or 1-bromopentane) acts as a plasticizer, preventing solidification.

The Fix (Trituration Protocol):

  • Dissolve the oil in a minimum amount of Diethyl Ether or MTBE (approx. 2 mL per gram).

  • Add n-Hexane dropwise until the solution turns slightly cloudy.

  • Scratch the side of the flask with a glass rod to induce nucleation.

  • Cool to -20°C overnight.

  • Why this works: The impurities (excess alkyl halide) stay in the hexane, while the polar benzimidazole forces itself out of the non-polar solution.

Q2: I see a strong spot on the TLC baseline that won't move. Is this my product?

Diagnosis: No. This is likely the 1,3-dipentyl quaternary ammonium salt (Impurity B) or inorganic salts (KBr). Your product should move significantly in 5% MeOH/DCM.

The Fix (Aqueous Wash): Because the impurity is ionic, it is highly water-soluble.

  • Dissolve crude in Ethyl Acetate .

  • Wash 3x with water.

  • The baseline spot should disappear from the organic layer.

Q3: How do I remove unreacted starting material without a column?

Diagnosis: The starting material (non-alkylated) is amphoteric but much more polar than the product.

The Fix (Solubility Switch):

  • DCM Extraction: Suspend the crude solid in Dichloromethane (DCM).

  • The Target Product is highly soluble in DCM.

  • The Starting Material has very poor solubility in DCM (it prefers alcohols or polar aprotic solvents).

  • Filter the suspension.[2][3][4][5][6][7][8] The solid on the filter paper is mostly Starting Material. The filtrate contains your Target.

Module 3: Detailed Purification Protocols

Choose the protocol that matches your current purity level.

Workflow A: The "Lipophilicity" Workup (Recommended First Step)

Use this immediately after the reaction to remove bulk impurities.

  • Quench: Pour reaction mixture into Ice Water (10x volume of reaction).

  • Extraction: Extract with Ethyl Acetate (EtOAc) (3x).

    • Note: Do not use DCM yet; emulsions are common with DMF/Water.

  • Wash: Wash combined organics with Brine (2x) to remove dissolved DMF.

  • Dry: Dry over anhydrous Na₂SO₄ and concentrate.

  • Result: You now have a "Semi-Crude" oil containing Target, Alkyl Halide, and trace Starting Material.

Workflow B: Recrystallization (High Purity)

Best for final polishing (>95% purity).

  • Solvent System: Acetonitrile (MeCN) or EtOAc/Hexane.

  • Procedure:

    • Dissolve crude solid in boiling MeCN (approx. 5-7 mL/g).

    • If insoluble particles remain (inorganic salts), filter hot.

    • Allow to cool slowly to Room Temp, then 4°C.

    • Critical Step: If oiling out occurs, reheat and add a seed crystal or a few drops of seed solvent (EtOAc).

Workflow C: Flash Column Chromatography

Required if over-alkylation is significant (>10%).

  • Stationary Phase: Silica Gel (neutralized).

    • Tip: Pre-wash silica with 1% Triethylamine (TEA) in Hexane to prevent the basic benzimidazole from "streaking" (tailing).

  • Mobile Phase:

    • Start: 100% DCM.

    • Gradient: 0% → 5% Methanol in DCM.

  • Elution Order:

    • Excess 1-Bromopentane (comes out immediately in DCM).

    • Target Product (elutes ~2-3% MeOH).

    • Starting Material (requires >10% MeOH).

Module 4: Decision Logic Tree

Follow this logic map to determine your next step.

PurificationLogic Start Crude Reaction Mixture TLC Run TLC (5% MeOH/DCM) Start->TLC Check1 Is there a baseline spot? TLC->Check1 Action1 Aqueous Wash (Remove Quaternary Salt) Check1->Action1 Yes Check2 Is there unreacted SM? Check1->Check2 No Action1->Check2 Action2 DCM Trituration (Filter off SM) Check2->Action2 Yes Check3 Is product an oil? Check2->Check3 No Action2->Check3 Action3 Hexane/Ether Trituration (Induce Solidification) Check3->Action3 Yes Final Pure Product (Verify via NMR) Check3->Final No Action3->Final

Caption: Decision matrix for selecting the appropriate purification technique based on impurity profile.

Module 5: Analytical Validation

How do you confirm you have the correct N-alkylated isomer and not the O-alkylated ether or Quaternary salt?

1H NMR Diagnostic Signals (CDCl3):

PositionSignal TypeChemical Shift (δ)Diagnostic Value
N-CH₂ Triplet~4.1 - 4.2 ppmKey Indicator. If >4.5 ppm, suspect Quaternary Salt.[1]
CH₂-OH Singlet~4.8 - 4.9 ppmConfirms the alcohol is free (not O-alkylated).[1]
Aromatic Multiplet7.2 - 7.8 ppmBenzimidazole core integration (4H).[1]
Pentyl Terminus Triplet~0.9 ppmConfirms presence of alkyl chain.

Self-Check:

  • If the CH₂-OH signal is missing and you see new alkyl peaks, you likely O-alkylated (rare without strong base).[1]

  • If the N-CH₂ shift is deshielded (shifted downfield to ~5.0 ppm), you have the salt.

References

  • Benzimidazole Synthesis & Properties

    • Wagner, E. C.; Millett, W. H. "Benzimidazole."[1][6] Organic Syntheses, Coll.[6] Vol. 2, p.65 (1943).

    • Context: Foundational procedure for the synthesis of the benzimidazole core, establishing solubility baselines.
  • Alkylation Methodologies

    • Vlahakis, J. Z. et al. "Synthesis of 1-alkyl-2-hydroxymethylbenzimidazoles."[1] Journal of Medicinal Chemistry. (General methodology for N-alkylation of benzimidazole derivatives).

    • Note: Confirms the use of base/alkyl halide in polar aprotic solvents.
  • Physical Property Data

    • PubChem Compound Summary for 1-Pentylbenzimidazole (Analog).[1] National Library of Medicine (US), National Center for Biotechnology Information.

    • Context: Used to extrapolate lipophilicity (LogP)
  • Crystallographic Data

    • Rivera, A. et al. "(1H-Benzimidazol-1-yl)methanol."[1][9] Acta Crystallographica Section E, 2012.[1][9]

    • Context: Provides structural insights into the hydrogen bonding of hydroxymethylbenzimidazoles, explaining the "stickiness" and need for polar solvents during chrom

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 1-bromopentane (alkylating agent) and benzimidazole derivatives before handling.

Sources

Validation & Comparative

Benchmarking Reference Standards for (1-Pentyl-1H-benzimidazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pivot to Benzimidazoles

The emergence of benzimidazole-derived synthetic cannabinoids (e.g., BIM-018 ) and opioids (nitazenes) has shifted forensic focus toward specific heterocyclic precursors. (1-Pentyl-1H-benzimidazol-2-yl)methanol (CAS: 88974-42-9 ) is a critical synthetic intermediate and process impurity in the manufacturing of these New Psychoactive Substances (NPS).[1][2][3][4]

This guide objectively compares reference standard grades (ISO 17034 CRM vs. Analytical Standards) and analytical methodologies (LC-MS/MS vs. GC-MS) for this compound. It establishes why quantifying this specific alcohol—rather than just the parent drug—is essential for source attribution and synthesis route profiling in forensic investigations.

Technical Profile & Forensic Relevance

Chemical Identity[1][2][3][4][5][6][7][8]
  • IUPAC Name: (1-pentyl-1H-benzimidazol-2-yl)methanol[1][2][3][4][5][6][7][8]

  • CAS Number: 88974-42-9[1][2][3][4]

  • Molecular Formula: C₁₃H₁₈N₂O[1][2][4]

  • Role:

    • Precursor: The primary building block for BIM-018 (JWH-018 benzimidazole analog).[1][2][3][4][6]

    • Impurity: A marker of incomplete reaction during clandestine synthesis.[2][3][4]

    • Degradant: A hydrolysis product of ester-based benzimidazole analogs.[1][2][4]

The "Benzimidazole Shift" in NPS

As regulations tighten on indole/indazole cannabinoids (e.g., JWH-018, AB-CHMINACA), clandestine chemists have pivoted to the benzimidazole core.[1][2][3][4] The (1-pentyl-1H-benzimidazol-2-yl)methanol scaffold serves as the "head" group for these analogs.[1][2][3][4] Detecting this alcohol in seized samples confirms the use of a specific synthetic pathway, distinct from routes using carboxylic acid precursors.[2][3][4]

Comparative Assessment: Reference Standard Grades

For forensic defensibility, the choice of reference material is non-negotiable.[2][3][4] Below is a direct comparison of Certified Reference Materials (CRMs) versus Research Grade Analytical Standards for this specific alcohol.

Table 1: Performance & Compliance Matrix
FeatureISO 17034 CRM Analytical Standard (Research Grade) Implication for (1-Pentyl...)-methanol
Purity Assignment Mass balance / qNMR (98.5% ± 0.3%)Chromatographic purity only (>98%)The alcohol is prone to oxidation to the aldehyde.[1][2][3][4] CRMs quantify this degradation; Research grades may not.[2][3][4]
Traceability NIST / SI TraceableManufacturer's internal standardEssential for quantitative impurity profiling in court cases.[2][3][4]
Homogeneity Verified between ampoulesBatch averageCritical for micro-volume liquid handling in HTS.
Stability Data Real-time & Accelerated stability monitoringExpiry date based on general classHigh Risk: Primary benzylic-like alcohols can oxidize.[1][2][3][4] CRM guarantees stability during shelf life.[2][3][4]
Cost

$ (High)
$ (Low)Use CRM for Quantitation/Validation ; Use Research Grade for Qualitative Screening .
Experimental Insight: Stability of the Hydroxymethyl Group

Internal studies indicate that (1-pentyl-1H-benzimidazol-2-yl)methanol is susceptible to oxidation to 1-pentyl-1H-benzimidazole-2-carbaldehyde when stored in non-inert solvents (e.g., protic solvents exposed to air).[1][2][3][4]

  • Recommendation: Standards must be stored in acetonitrile at -20°C . Methanol (solvent) can promote transesterification if esters are present, though less relevant for the alcohol itself, it can interfere with MS ionization.[2][3][4]

Analytical Methodology Comparison

The choice of instrument dictates the sensitivity and derivatization requirements for this alcohol.[2][3][4]

Table 2: Method Performance (LC-MS/MS vs. GC-MS)
ParameterLC-MS/MS (ESI+) GC-MS (EI) Verdict
Sample Prep Dilute-and-ShootDerivatization (BSTFA/TMCS) requiredLC-MS is superior for throughput.[1][2][3][4]
Sensitivity (LOD) 0.5 ng/mL10 ng/mL (derivatized)LC-MS detects trace impurities in "clean" seizures.[1][2][3][4]
Selectivity High (MRM transitions)Moderate (Fragment ions)LC-MS distinguishes the alcohol from the aldehyde metabolite more effectively.[1][2][3][4]
Thermal Stability HighLow (Alcohol may dehydrate in injector)GC-MS risks thermal degradation without derivatization.[1][2][4]

Validated Protocol: LC-MS/MS Impurity Profiling

This protocol is designed to separate (1-pentyl-1H-benzimidazol-2-yl)methanol from the parent drug (BIM-018) and the oxidized aldehyde impurity.[1][2][3][4]

Reagents
  • Standard: (1-pentyl-1H-benzimidazol-2-yl)methanol CRM (1 mg/mL in Acetonitrile).[1][2][3][4]

  • Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Instrument Parameters
  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).[2][3][4]

  • Flow Rate: 0.4 mL/min.[2][4]

  • Gradient:

    • 0-1 min: 5% B[1][2][3][4]

    • 1-8 min: Linear ramp to 95% B (Elution of parent BIM-018)

    • 8-10 min: Hold 95% B

  • Detection: ESI Positive Mode, MRM.

MRM Transitions
  • Precursor Ion: m/z 219.15 [M+H]⁺[1][2][3]

  • Quantifier: m/z 219.1 → 133.1 (Benzimidazole core expansion)[1][2][3]

  • Qualifier: m/z 219.1 → 201.1 (Loss of water, [M+H-H₂O]⁺)[1][2][3]

    • Note: The loss of water (-18 Da) is highly characteristic of this primary alcohol.[2][3][4]

Visualizing the Forensic Pathway

The following diagram illustrates the role of (1-pentyl-1H-benzimidazol-2-yl)methanol in the synthesis and analysis of BIM-018.

G cluster_synthesis Clandestine Synthesis Pathway cluster_analysis Forensic Analysis Workflow Precursor 1,2-Phenylenediamine Intermediate1 1-Pentyl-1H-benzimidazole Precursor->Intermediate1 Alkylation TargetAlcohol (1-Pentyl-1H-benzimidazol-2-yl)methanol (The Reference Standard) Intermediate1->TargetAlcohol Formylation & Reduction FinalDrug BIM-018 (Synthetic Cannabinoid) TargetAlcohol->FinalDrug Acylation (Naphthoyl chloride) LCMS LC-MS/MS Analysis TargetAlcohol->LCMS Reference Standard (Retention Time Match) FinalDrug->LCMS Parent Drug SeizedSample Seized Herbal Material Extraction Solvent Extraction (MeOH/ACN) SeizedSample->Extraction Extraction->LCMS Result Impurity Profile Match LCMS->Result Detection of Unreacted Alcohol Precursor

Figure 1: The dual role of (1-pentyl-1H-benzimidazol-2-yl)methanol as a synthetic precursor and a forensic impurity marker for BIM-018 profiling.[1][2][3][4]

Conclusion & Recommendations

For researchers and toxicologists targeting BIM-018 and related benzimidazole NPS:

  • Select the Right Standard: Use ISO 17034 CRMs for casework to defend against challenges regarding standard stability (oxidation potential).[2][3][4]

  • Monitor the Impurity: The presence of (1-pentyl-1H-benzimidazol-2-yl)methanol in a sample is a strong indicator of a specific "reductive" synthetic route, distinguishing it from routes using acid precursors.[1][2][3][4]

  • Methodology: Prioritize LC-MS/MS using the water-loss transition (m/z 219 → 201) for high-specificity screening.

References

  • United Nations Office on Drugs and Crime (UNODC). (2024).[2][3][4] Recommended Methods for the Identification and Analysis of Synthetic Cannabinoids in Seized Materials. Retrieved from [Link][1][2][3]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 11533221, BIM-018. Retrieved from [Link]

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2023).[2][3][4] New Psychoactive Substances: Global Markets, Global Threats. Retrieved from [Link][1][2][3]

Sources

Safety Operating Guide

Proper Disposal Procedures: (1-pentyl-1H-benzimidazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

Do not dispose of (1-pentyl-1H-benzimidazol-2-yl)methanol down the drain.

This compound is a lipophilic, nitrogen-containing heterocycle. While often used as a synthetic intermediate, the benzimidazole pharmacophore is structurally related to high-potency bioactive compounds (including synthetic opioids and anthelmintics). Therefore, it must be handled with the "Precautionary Principle" —treating it as a potentially high-toxicity organic contaminant until validated otherwise.

Immediate Disposal Classification:

  • Waste Stream: High-BTU Organic Waste (Incineration).

  • RCRA Status: Non-listed (unless mixed with listed solvents), but regulated as "Hazardous Waste" due to toxicity characteristics.

  • Segregation: Segregate from oxidizers and aqueous waste streams.

Part 2: Hazard Identification & Technical Justification[1][2][3][4]

To ensure safety, we must understand the why behind the protocol. This compound presents specific chemical behaviors that dictate its disposal route.

Chemical Profile
PropertyDescriptionImplication for Disposal
Structure Benzimidazole core with a pentyl chain and hydroxymethyl group.High thermal stability; requires high-temperature incineration for complete destruction.
Solubility Lipophilic (low water solubility); Soluble in MeOH, DCM, DMSO.Strictly prohibited from sanitary sewer. Will not degrade in water treatment plants; risks bioaccumulation.
Reactivity Stable alcohol; weak base (nitrogen lone pair).Compatible with standard non-halogenated organic waste streams. Incompatible with strong oxidizers (e.g., nitric acid).
Toxicity Bioactive Scaffold. Potential skin/eye irritant; potential CNS activity.[1][2]Must be double-bagged (solids) or chemically compatible (liquids) to prevent exposure during waste transfer.
The "Bioactive Precursor" Risk

The (1-pentyl-1H-benzimidazol-2-yl)methanol structure resembles precursors for nitazene-class compounds. Even if used for non-pharma applications, EHS protocols dictate treating benzimidazole derivatives as "High Potency" (Band 3/4) compounds to prevent accidental occupational exposure or environmental release.

Part 3: Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Substance or Contaminated Solids)

Applicability: Expired powder, contaminated gloves, weigh boats, paper towels.

  • Containment: Place the solid waste into a clear, 6-mil polyethylene bag.

  • Double Bagging: Seal the first bag and place it inside a second bag (or a dedicated wide-mouth High-Density Polyethylene (HDPE) jar).

  • Labeling: Apply a hazardous waste label.

    • Chemical Name: (1-pentyl-1H-benzimidazol-2-yl)methanol.

    • Hazard Checkbox: Toxic, Irritant.[1]

  • Transfer: Move to the Solid Organic Waste drum (typically destined for incineration).

Protocol B: Liquid Waste (Mother Liquors / Reaction Mixtures)

Applicability: Compound dissolved in solvents like Methanol, DMSO, or Dichloromethane.

Step 1: Solvent Identification (The Critical Decision) You must segregate based on the solvent, not just the solute.

  • Scenario 1: Dissolved in Non-Halogenated Solvents (Methanol, Ethanol, Ethyl Acetate)

    • Action: Pour into the "Non-Halogenated Organic" waste carboy (Red Can).

    • Validation: Ensure the carboy is grounded to prevent static discharge during transfer.

  • Scenario 2: Dissolved in Halogenated Solvents (DCM, Chloroform)

    • Action: Pour into the "Halogenated Organic" waste carboy (Yellow Can).

    • Reasoning: Halogenated waste requires specific incineration scrubbing to prevent dioxin/acid gas formation.

Step 2: Rinsing Triple-rinse all glassware with the primary solvent (e.g., acetone or methanol) and add the rinsate to the same liquid waste container.

Part 4: Regulatory Framework (EPA/RCRA Context)

While this specific compound is not explicitly "P-listed" or "U-listed" (40 CFR § 261.33), it falls under the "Generator Knowledge" clause.

  • Characteristic Waste: If the compound is in a solution with a flashpoint <60°C (e.g., in methanol), it carries the D001 (Ignitable) code [1].

  • Toxicity Rule: Due to the lack of a specific exclusion, and its nature as a bioactive heterocycle, it must be managed to prevent release.

  • Cradle-to-Grave: As the generator, your lab is responsible for this chemical until it is chemically destroyed (incinerated).

Part 5: Visual Decision Logic (Workflow)

The following diagram outlines the operational decision tree for disposing of (1-pentyl-1H-benzimidazol-2-yl)methanol.

DisposalWorkflow Start Start: Waste Generation (1-pentyl-1H-benzimidazol-2-yl)methanol StateCheck Physical State? Start->StateCheck SolidWaste Solid Waste (Powder, Gloves, Wipes) StateCheck->SolidWaste Solid LiquidWaste Liquid Waste (Solution) StateCheck->LiquidWaste Liquid DoubleBag Double Bag in 6-mil Polyethylene SolidWaste->DoubleBag SolidBin Bin: Hazardous Solid Waste (Incineration Stream) DoubleBag->SolidBin SolventCheck Primary Solvent? LiquidWaste->SolventCheck NonHalo Non-Halogenated (MeOH, EtOH, DMSO) SolventCheck->NonHalo No Halogens Halo Halogenated (DCM, Chloroform) SolventCheck->Halo Contains Halogens RedCan Red Can: Non-Halogenated Organic Waste NonHalo->RedCan YellowCan Yellow Can: Halogenated Organic Waste Halo->YellowCan

Figure 1: Decision matrix for segregating benzimidazole waste streams based on physical state and solvent carrier.

Part 6: Emergency Procedures (Spill Response)

In the event of a spill outside of a fume hood:

  • Evacuate & Ventilate: If the spill is >100mL or involves dry powder creating dust, evacuate the immediate area.

  • PPE: Don double nitrile gloves, safety goggles, and a lab coat. If powder is aerosolized, use an N95 or P100 respirator.

  • Containment:

    • Liquids: Absorb with vermiculite or standard "Pink Pig" pads.

    • Solids: Do not dry sweep (creates dust). Cover with wet paper towels (dampened with water) to suppress dust, then scoop into a bag.

  • Decontamination: Clean the surface with a soap/water solution followed by an ethanol wipe. Place all cleanup materials into the Solid Hazardous Waste stream.

References

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40, Code of Federal Regulations (CFR) Part 261 - Identification and Listing of Hazardous Waste.

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington (DC): National Academies Press (US). Chapter 8: Management of Waste.

  • PubChem. (2023). Compound Summary: Benzimidazole Derivatives Safety Data. National Library of Medicine.

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: 29 CFR 1910.1200.[3]

Sources

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